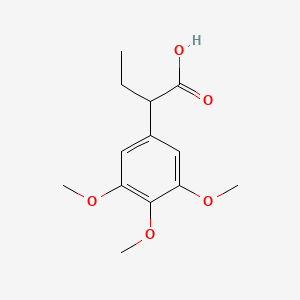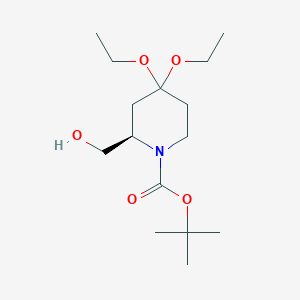
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, also known as ethyl ferulate, is an ester derivative of ferulic acid. It is a natural compound found in various plants, including rice, wheat, and oats. Ethyl ferulate has gained significant attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Aplicaciones Científicas De Investigación
Synthesis of Fungicides and Bactericides
Ethyl 3-(4'-methylphenyl)-3-oxopropanoate has been used in the synthesis of compounds with potential fungicidal and bactericidal properties. A study by Ahluwalia, Dutta, and Sharma (1986) demonstrated the coupling of ethyl 3-(4'-methylphenyl)-3-oxopropanoate with diazotised sulphonamide bases, yielding pyrazolone derivatives. These compounds showed marginal activity in antifungal and antibacterial screening (Ahluwalia, Dutta, & Sharma, 1986).
Asymmetric Reduction by Fungi
Salvi and Chattopadhyay (2006) explored the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates, including ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, to corresponding (S)-alcohols using the fungus Rhizopus arrhizus. This research highlights the potential for using fungal species in stereoselective organic syntheses (Salvi & Chattopadhyay, 2006).
Crystal Structure Analysis
The compound has also been involved in crystallography studies. Cheng et al. (2022) conducted a study where the title compound was synthesized and its crystal structure was analyzed, revealing insights into its molecular orientation and interactions (Cheng et al., 2022).
Synthesis of 3-Hydroxy-2-thienyl Derivatives
Research by Larionova et al. (2013) developed a synthesis method for ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This study contributes to the methodology of synthesizing substituted ethyl 3-oxopropanoates (Larionova et al., 2013).
Synthesis Directed Towards Fungal Xanthone
In the synthesis directed towards the fungal xanthone bikaverin, Iijima et al. (1979) utilized ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate. This research demonstrates the compound's role in the synthesis of complex organic molecules (Iijima et al., 1979).
Quantitative Bioanalytical Method Development
A study by Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor, which included ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate. This research is significant in the field of drug development and pharmacokinetics (Nemani, Shard, & Sengupta, 2018).
Antimicrobial and Antioxidant Studies
K. Raghavendra et al. (2016) synthesized compounds including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates for in vitro antimicrobial and antioxidant activity screening. This study demonstrates the compound's potential in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)7-12(10)16-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGBYDEBKTTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039580.png)







![(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039594.png)